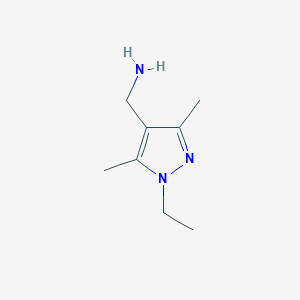

(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-ethyl-3,5-dimethylpyrazol-4-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-4-11-7(3)8(5-9)6(2)10-11/h4-5,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTTHMHICPSKVKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)CN)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585889 |

Source

|

| Record name | 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936940-14-6 |

Source

|

| Record name | 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine is a substituted pyrazole derivative. The pyrazole core is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and is a common structural motif in numerous biologically active compounds.[1][2] Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, analgesic, antibacterial, and antitumor properties.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, handling, and potential applications of this compound to support its use in research and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that while a definitive CAS number for the specific title compound was not found, a closely related structure, 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-ethylamine, has the CAS number 936940-41-9. Another related compound, amine dihydrochloride, is also documented.[3] For the purpose of this guide, we will focus on the primary methylamine derivative.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | Not explicitly found; related compounds exist. | - |

| Molecular Formula | C8H15N3 | Calculated |

| Molecular Weight | 153.23 g/mol | Calculated |

| Appearance | Not explicitly documented; likely a liquid or low-melting solid. | - |

| Solubility | Not explicitly documented; likely soluble in organic solvents. | - |

| Boiling Point | No data available. | - |

| Melting Point | No data available. | - |

Synthesis and Manufacturing

Conceptual Synthetic Workflow:

Caption: Hypothetical signaling pathway modulation by a derivative of the title compound.

Analytical Characterization

To ensure the identity and purity of this compound, a combination of analytical techniques should be employed.

Analytical Workflow:

Caption: Standard analytical workflow for the characterization of the title compound.

Experimental Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure and confirming the connectivity of the atoms.

-

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Resolution Mass Spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the compound. [2]* High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of the compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling similar amine-containing heterocyclic compounds should be followed. [5][6][7][8][9] General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [6][7]* Ventilation: Handle the compound in a well-ventilated area or a fume hood. [5][6]* Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. [5]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [5] First-Aid Measures:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. [5]* Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. [6]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [6]* Ingestion: Do not induce vomiting. Rinse the mouth with water. [6] In all cases of exposure, seek medical advice/attention. [6]

Conclusion

This compound represents a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Its pyrazole core and reactive methylamine group offer numerous possibilities for chemical modification. While further research is needed to fully characterize its properties and explore its full potential, this guide provides a solid foundation for researchers and scientists working with this and related compounds. Adherence to proper safety and handling procedures is paramount when working with this chemical.

References

- Echemi. 1-Ethyl-α,3,5-trimethyl-1H-pyrazole-4-methanamine Safety Data Sheets.

- BLD Pharm. 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine.

-

Smolecule. amine dihydrochloride. Available from: .

- Key Organics. Safety Data Sheet.

- ChemicalBook. This compound Product Description.

- BLDpharm. 848436-19-1|(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine.

- Fisher Scientific. SAFETY DATA SHEET.

- PubChem. ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine | C7H13N3 | CID 672401.

- Maybridge. SAFETY DATA SHEET.

- Carl ROTH. Safety Data Sheet: Methylamine.

- PubChem. N-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-2-methoxyethan-1-amine.

- Sigma-Aldrich. 1-ethyl-3,5-dimethyl-1h-pyrazol-4-yl).

- TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.

- ResearchGate. Synthesis of N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine and its energetic derivatives as promising melt-castable explosives | Request PDF.

- MDPI. Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects.

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. mdpi.com [mdpi.com]

- 3. Buy [(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl](methyl)amine dihydrochloride [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. keyorganics.net [keyorganics.net]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. carlroth.com [carlroth.com]

(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine IUPAC name

An In-Depth Technical Guide to 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine

Executive Summary

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful pharmaceuticals.[1][2] Its unique electronic and steric properties make it a versatile building block for designing molecules with a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[3][4][5] This guide provides a comprehensive technical overview of a specific functionalized pyrazole, (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine. We will dissect its formal IUPAC nomenclature, explore its physicochemical characteristics, detail robust synthetic pathways, and discuss its potential applications in drug discovery and development. The methodologies and principles discussed herein are designed to provide researchers with both foundational knowledge and actionable insights for leveraging this valuable chemical entity.

The Pyrazole Scaffold: A Privileged Core in Modern Chemistry

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms.[6] This arrangement imparts a unique set of properties: the ring system is electron-rich and aromatic, yet possesses both a weakly basic (pyridine-like) and a neutral (pyrrole-like) nitrogen atom, allowing for diverse chemical reactivity.[3][6] The N1-nitrogen can be readily deprotonated and alkylated, while the C4 position is often susceptible to electrophilic substitution.[7] These characteristics, combined with the scaffold's metabolic stability and ability to form key hydrogen bond interactions, underpin its success in drug design.[5] Dozens of pyrazole-containing drugs have reached the market, targeting a vast range of diseases and validating the scaffold's utility.[1][2] The title compound, bearing an aminomethyl substituent, represents a key synthon for introducing the pyrazole core into larger, more complex molecules.

Systematic IUPAC Nomenclature and Structural Analysis

Establishing an unambiguous chemical name is critical for database registration, publication, and regulatory submission. While the name "this compound" is descriptive, the formal IUPAC nomenclature provides a more systematic designation.

Structural Deconstruction and Numbering

According to the Hantzsch-Widman system for heterocyclic nomenclature, the numbering of the pyrazole ring begins at one of the heteroatoms and proceeds in a manner to give the other heteroatoms the lowest possible locants.[8][9] For a substituted pyrazole, the numbering starts at the substituted nitrogen.

-

Parent Heterocycle : The core is a 1H-pyrazole.

-

Substituents on the Ring :

-

An ethyl group is located at the N1 position.

-

Two methyl groups are at the C3 and C5 positions.

-

-

Substituent at C4 : The entire pyrazole moiety is connected via its C4 position to a methylamine group (-CH2NH2).

Derivation of the Systematic Name

In IUPAC nomenclature, the principal functional group determines the suffix of the name. In this case, the amine (-NH2) is the highest priority group. The parent structure is therefore considered a substituted methanamine.

-

Parent Name : Methanamine

-

Substituent : The entire pyrazole group, attached to the methanamine at position 1.

-

Substituent Name : (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)

Combining these components yields the definitive IUPAC name: 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine .

Structural Visualization

The following diagram illustrates the chemical structure with the correct IUPAC numbering scheme.

Caption: Structure and IUPAC numbering of the target compound.

Physicochemical Properties

Understanding the physicochemical properties of a compound is essential for predicting its behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| IUPAC Name | 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine | - |

| Molecular Formula | C₉H₁₇N₃ | [10] |

| Molecular Weight | 167.25 g/mol | [10] |

| Monoisotopic Mass | 167.14224 Da | [10] |

| Predicted XlogP | 0.7 | [10] |

| Hydrogen Bond Donors | 1 (from -NH₂) | Calculated |

| Hydrogen Bond Acceptors | 3 (2 from pyrazole N, 1 from -NH₂) | Calculated |

| Canonical SMILES | CCN1C(=C(C(=N1)C)CN)C | [10] |

| InChIKey | GMTGJNZXFRIXQA-UHFFFAOYSA-N | [10] |

Synthesis and Functionalization Strategy

A robust and scalable synthesis is paramount for the utility of any chemical building block. The synthesis of 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine can be logically approached through a retrosynthetic analysis, breaking the molecule down into commercially available or easily prepared starting materials.

Retrosynthetic Analysis

A logical disconnection strategy involves cleaving the C4-CH2 bond and the N1-ethyl bond, leading back to the fundamental pyrazole core, which itself derives from a classic condensation reaction.

Caption: Retrosynthetic analysis of the target compound.

Experimental Protocols

The following protocols are representative methodologies based on established chemical transformations for pyrazole synthesis and functionalization.[11][12]

Protocol 1: Synthesis of 3,5-Dimethyl-1H-pyrazole (Core Ring)

-

Principle : This is a classic Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with hydrazine.[11]

-

Step 1 : To a round-bottom flask equipped with a reflux condenser, add acetylacetone (1.0 eq) and ethanol to create a 2M solution.

-

Step 2 : Add hydrazine hydrate (1.05 eq) dropwise to the stirred solution at room temperature. An exotherm may be observed.

-

Step 3 : Heat the reaction mixture to reflux for 3 hours. Monitor reaction completion by TLC.

-

Step 4 : Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Step 5 : The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography to yield 3,5-dimethyl-1H-pyrazole.

Protocol 2: Synthesis of 1-Ethyl-3,5-dimethyl-1H-pyrazole (N-Alkylation)

-

Principle : The N-H proton of the pyrazole is weakly acidic and can be removed by a base, allowing for nucleophilic attack on an alkyl halide.[12]

-

Step 1 : Dissolve 3,5-dimethyl-1H-pyrazole (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.

-

Step 2 : Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq, use with caution), to the mixture and stir for 30 minutes.

-

Step 3 : Add ethyl iodide or ethyl bromide (1.1 eq) dropwise to the suspension.

-

Step 4 : Heat the reaction to 60-80 °C and stir for 4-12 hours, monitoring by TLC.

-

Step 5 : After cooling, filter off the inorganic salts and remove the solvent in vacuo. The crude product is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated.

-

Step 6 : Purify the residue by column chromatography to isolate 1-ethyl-3,5-dimethyl-1H-pyrazole.

Protocol 3: Synthesis of the Final Compound (Formylation and Reductive Amination)

-

Principle : The electron-rich C4 position is formylated using the Vilsmeier-Haack reagent, followed by conversion of the resulting aldehyde to a primary amine via reductive amination.

-

Step 1 (Formylation) : In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃, 1.5 eq) to anhydrous DMF (5.0 eq) dropwise with stirring to form the Vilsmeier reagent.

-

Step 2 : Add a solution of 1-ethyl-3,5-dimethyl-1H-pyrazole (1.0 eq) in DMF dropwise to the Vilsmeier reagent.

-

Step 3 : Allow the reaction to warm to room temperature and then heat to 60 °C for 2-4 hours.

-

Step 4 : Quench the reaction by carefully pouring it onto crushed ice and neutralizing with aqueous sodium hydroxide until basic (pH > 8). The aldehyde product often precipitates and can be collected by filtration.

-

Step 5 (Reductive Amination) : Dissolve the crude 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde in methanol.

-

Step 6 : Add ammonium acetate (5-10 eq) followed by a reducing agent such as sodium cyanoborohydride (NaBH₃CN, 1.5 eq).

-

Step 7 : Stir the reaction at room temperature overnight.

-

Step 8 : Quench the reaction by adding dilute HCl. Remove the methanol in vacuo and basify the aqueous residue with NaOH.

-

Step 9 : Extract the aqueous layer with dichloromethane or ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated to yield the final product, 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine, which can be further purified by chromatography.

Overall Synthetic Workflow Visualization

Caption: High-level workflow for the synthesis of the target compound.

Applications in Research and Drug Development

Functionalized pyrazoles like 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine are not typically final drug products but are crucial intermediates and building blocks.

-

Scaffold for Library Synthesis : The primary amine handle provides a reactive site for diversification. It can be readily acylated, alkylated, or used in reductive amination with a wide variety of aldehydes and ketones to rapidly generate large libraries of compounds for high-throughput screening.

-

Fragment-Based Drug Discovery (FBDD) : The molecule itself is a small, functionalized fragment. It can be used in FBDD screening campaigns to identify initial low-affinity hits that bind to a biological target. These hits can then be elaborated or linked to generate more potent leads.

-

Bioisosteric Replacement : The substituted pyrazole ring can serve as a bioisostere for other aromatic systems, such as a phenyl ring, to modulate physicochemical properties like solubility, metabolism, and target engagement.

-

Ligand for Metal Catalysis : Pyrazole derivatives are also employed as ligands in coordination chemistry and catalysis, with applications in synthetic organic chemistry.[13]

The specific substitution pattern (1-ethyl, 3,5-dimethyl) provides steric and electronic properties that can be fine-tuned to optimize interactions within a protein's binding pocket, making this a highly valuable motif for medicinal chemists.

Conclusion

1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine is a valuable, functionalized heterocyclic compound with a clear and systematic IUPAC name. Its synthesis is achievable through well-established, multi-step chemical transformations starting from simple precursors. As a derivative of the pharmacologically significant pyrazole scaffold, this molecule holds considerable potential as a versatile building block for the construction of novel chemical entities in drug discovery, agrochemicals, and materials science. This guide has provided the foundational knowledge required for its accurate identification, synthesis, and strategic deployment in research and development programs.

References

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

-

A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET. [Link]

-

amine. PubChemLite. [https://pubchemlite.com/compound/amine]([Link]amine)

-

Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PMC - PubMed Central. [Link]

-

III. Heterocyclic Compounds 17. IUPAC Nomenclature in Heterocyclic Compounds : Hantzsch-Widman Method. University of Delhi. [Link]

-

Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. MDPI. [Link]

-

A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link]

-

(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

-

Heterocyclic Compounds. MSU chemistry. [Link]

-

SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]

-

Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. MDPI. [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 7. pharmajournal.net [pharmajournal.net]

- 8. dspmuranchi.ac.in [dspmuranchi.ac.in]

- 9. Heterocyclic Chemistry [www2.chemistry.msu.edu]

- 10. PubChemLite - [(1-ethyl-3,5-dimethyl-1h-pyrazol-4-yl)methyl](methyl)amine (C9H17N3) [pubchemlite.lcsb.uni.lu]

- 11. tsijournals.com [tsijournals.com]

- 12. mdpi.com [mdpi.com]

- 13. lifechemicals.com [lifechemicals.com]

Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Pyrazole Derivatives

Pyrazole, a five-membered aromatic heterocyclic molecule with two adjacent nitrogen atoms, represents a "privileged scaffold" in drug discovery.[1][2] This designation is reserved for molecular frameworks that demonstrate the ability to bind to a wide range of biological targets, making them exceptionally versatile starting points for the development of novel therapeutic agents.[1] The metabolic stability of the pyrazole ring further enhances its attractiveness in medicinal chemistry.[1]

The clinical and commercial success of pyrazole-containing drugs is well-documented. Celecoxib (Celebrex), a selective COX-2 inhibitor, revolutionized the treatment of inflammatory conditions.[3][4][5][6][7] Other prominent examples include Crizotinib, an anticancer agent, and a variety of other compounds that have entered clinical use, underscoring the therapeutic potential of this heterocyclic system.[7][8]

This guide provides a comprehensive overview of the major biological activities associated with pyrazole derivatives, including their anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[9][10][11][12] It will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and summarize key structure-activity relationship (SAR) insights for researchers and drug development professionals.

Synthetic Strategies: Accessing the Pyrazole Core

The biological evaluation of pyrazole derivatives is predicated on their efficient and versatile synthesis. While numerous methods exist, the Knorr pyrazole synthesis, first described in 1883, remains a foundational and widely used approach.[13][14] This reaction involves the condensation of a β-keto ester with a hydrazine derivative.[13] Modern advancements have introduced greener and more efficient methodologies, including the use of nano-ZnO catalysts, microwave irradiation, and ultrasound-assisted synthesis to improve yields and reduce reaction times.[14][15]

Representative Protocol: Knorr Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one

This protocol provides a classic, reliable method for synthesizing a pyrazolone, a tautomer of the aromatic pyrazole, from a β-keto ester and hydrazine. The choice of a mild acid catalyst (glacial acetic acid) facilitates both the initial hydrazone formation and the subsequent intramolecular cyclization.

Materials:

-

Ethyl benzoylacetate

-

Hydrazine hydrate

-

1-Propanol

-

Glacial acetic acid

-

Water (for precipitation)

-

Standard laboratory glassware and stirring/heating apparatus

Step-by-Step Methodology: [13]

-

Reaction Setup: In a 20-mL vial equipped with a stir bar, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol). The use of excess hydrazine helps drive the reaction to completion.

-

Solvent and Catalyst Addition: Add 1-propanol (3 mL) as the solvent, followed by 3 drops of glacial acetic acid to catalyze the condensation.

-

Heating: Place the vial on a hot plate and heat the mixture to approximately 100°C with continuous stirring.

-

Reaction Monitoring: After 1 hour, monitor the reaction's progress using thin-layer chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane. Spot the starting material and the reaction mixture to track the consumption of the ethyl benzoylacetate. Continue heating until the starting material is no longer visible on the TLC plate.

-

Product Precipitation: Once the reaction is complete, add water (10 mL) to the hot, stirring mixture. The product is typically insoluble in water and will precipitate out of the solution.

-

Isolation and Purification: Isolate the solid product via vacuum filtration. Wash the collected solid with cold water to remove any residual hydrazine or other water-soluble impurities and then dry to obtain the final product, 5-phenyl-2,4-dihydro-3H-pyrazol-3-one.

Caption: Workflow for the Knorr Pyrazole Synthesis.

Anti-Inflammatory Activity: Selective COX-2 Inhibition

The most renowned biological activity of pyrazole derivatives is their anti-inflammatory effect, largely mediated through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[3][16]

Mechanism of Action

In the inflammatory cascade, the enzyme phospholipase A2 liberates arachidonic acid from the cell membrane. Cyclooxygenase (COX) enzymes then convert arachidonic acid into prostaglandin precursors.[17] Two primary isoforms exist:

-

COX-1: A constitutively expressed enzyme involved in "housekeeping" functions, such as protecting the gastric mucosa and maintaining platelet function.[5][6]

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for synthesizing the prostaglandins that mediate pain and inflammation.[5][6]

Non-selective NSAIDs like ibuprofen inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[5] Pyrazole derivatives like Celecoxib are designed to be highly selective for COX-2.[6] Celecoxib's diaryl-substituted pyrazole structure, featuring a polar sulfonamide side chain, binds to a specific hydrophilic pocket near the active site of COX-2, a feature not present in COX-1, thereby conferring its selectivity.[4][5] This selective inhibition reduces the production of inflammatory prostaglandins without disrupting the protective functions of COX-1.[6]

Caption: Selective Inhibition of COX-2 by Pyrazole Derivatives.

Experimental Evaluation of Anti-inflammatory Activity

In Vivo Protocol: Carrageenan-Induced Paw Edema in Rats This is the most widely used preclinical model for evaluating acute anti-inflammatory activity.[18][19][20] Carrageenan injection induces a biphasic inflammatory response, allowing for the reliable measurement of edema reduction by a test compound.

-

Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (150-200g) to laboratory conditions for at least one week.

-

Grouping: Divide animals into groups (n=6): Vehicle Control (e.g., 0.5% carboxymethyl cellulose), Positive Control (e.g., Indomethacin or Celecoxib, 10 mg/kg), and Test Groups (pyrazole derivative at various doses).

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[20] This serves as the baseline reading (V₀).

-

Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw.

-

Edema Measurement: Measure the paw volume (Vt) at regular intervals post-carrageenan injection, typically at 1, 2, 3, and 4 hours.[20]

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [1 - (ΔV_test / ΔV_control)] x 100 where ΔV = Vt - V₀.

Data Presentation: COX Inhibition by Pyrazole Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 4.5 | 0.02 | 225 | [21] |

| FR140423 | >100 | 0.67 | >150 | [22] |

| Indomethacin | 0.01 | 0.25 | 0.04 | [22] |

Anticancer Activity: A Multi-Targeted Approach

Pyrazole derivatives exhibit potent anticancer activity through diverse mechanisms, often interacting with multiple targets crucial for cancer cell proliferation and survival.[8][23]

Mechanisms of Action

Unlike the focused COX-2 inhibition in inflammation, the anticancer effects of pyrazoles are pleiotropic:

-

Kinase Inhibition: Many pyrazoles are potent inhibitors of protein kinases that are frequently overactive in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[8][24] For example, some derivatives show significant inhibitory activity against CDK2, a key regulator of the cell cycle.[24]

-

Induction of Apoptosis: Pyrazole compounds can trigger programmed cell death (apoptosis) in cancer cells.[17] This is often associated with the activation of pro-apoptotic proteins like caspases (CASP3, CASP9) and the inhibition of anti-apoptotic pathways involving PDK1 and AKT.[17]

-

Cell Cycle Arrest: By inhibiting CDKs, pyrazoles can halt the progression of the cell cycle, preventing cancer cells from dividing.[17] This is often observed as an accumulation of cells in the G1 or G2/M phase.

-

Inhibition of Tubulin Polymerization: Some derivatives interfere with the dynamics of microtubules by inhibiting tubulin polymerization, a mechanism similar to that of classic chemotherapy agents like vinca alkaloids.[8][23]

Caption: Multi-Targeted Anticancer Mechanisms of Pyrazoles.

Experimental Evaluation of Anticancer Activity

In Vitro Protocol: Cell Viability (MTT/CellTiter-Glo) Assay This is a foundational assay to determine a compound's cytotoxic or anti-proliferative effects against a panel of cancer cell lines.[25][26] The CellTiter-Glo assay, which measures ATP levels as an indicator of metabolic activity, is often preferred for its speed and sensitivity.[27]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivative in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂. The duration is chosen to allow for multiple cell doubling times.

-

Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the volume of culture medium in each well.

-

Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Read the luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control (representing 100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity of Pyrazole Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Target/Mechanism | Reference |

| Compound 43 | MCF-7 (Breast) | 0.25 | PI3 Kinase Inhibitor | [8] |

| Compound 50 | HepG2 (Liver) | 0.71 | Dual EGFR/VEGFR-2 Inhibitor | [8] |

| Compound 33 | HCT116 (Colon) | <23.7 | CDK2 Inhibitor | [24] |

| Doxorubicin (Control) | MCF-7 (Breast) | 0.95 | DNA Intercalation | [8] |

Additional Pharmacological Activities

The versatility of the pyrazole scaffold extends to several other important therapeutic areas.

Antimicrobial Activity

Pyrazole derivatives have demonstrated broad-spectrum activity against various pathogens, including Gram-positive and Gram-negative bacteria and fungi.[28][29]

Screening Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) This method determines the lowest concentration of a compound that visibly inhibits microbial growth.

-

Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., 1.5 x 10⁸ CFU/mL).[30]

-

Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi), typically ranging from 256 µg/mL down to 1 µg/mL.[30]

-

Inoculation: Add the standardized inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Anticonvulsant Activity

Certain pyrazole derivatives exhibit significant anticonvulsant properties, making them promising candidates for the treatment of epilepsy.[31][32][33]

Screening Protocol: Maximal Electroshock Seizure (MES) Test in Mice This model is used to identify compounds that can prevent the spread of seizures, a key feature of generalized tonic-clonic seizures.[32][34]

-

Animal Preparation and Dosing: Administer the test compound to mice, typically via i.p. injection. Allow for a pre-treatment period (e.g., 30-60 minutes) for the compound to be absorbed.

-

Electrode Placement: Apply corneal electrodes with a drop of saline for conductivity.

-

Shock Administration: Deliver a short electrical stimulus (e.g., 50 mA for 0.2 seconds).

-

Observation: Observe the mouse for the presence or absence of a tonic hind limb extension.

-

Endpoint: A compound is considered to have provided protection if it prevents the tonic hind limb extension phase of the seizure. The ED₅₀ (effective dose in 50% of animals) can be calculated from dose-response studies.

Conclusion and Future Perspectives

The pyrazole nucleus is undeniably a privileged scaffold in medicinal chemistry, forming the basis of numerous clinically successful drugs.[1][2] Its derivatives possess a remarkable spectrum of biological activities, with anti-inflammatory and anticancer properties being the most extensively studied. The ability of pyrazole-based compounds to selectively inhibit COX-2 provides a clear rationale for their use in inflammatory diseases, while their capacity to modulate multiple cancer-related targets like protein kinases makes them valuable assets in oncology.

Future research in this field will likely focus on several key areas:

-

Development of Novel Hybrids: Synthesizing hybrid molecules that combine the pyrazole core with other pharmacophores to achieve dual-targeting or synergistic effects, such as dual COX/5-LOX inhibitors for inflammation.[21]

-

Enhanced Selectivity and Potency: Fine-tuning substitutions on the pyrazole ring to develop next-generation inhibitors with even greater selectivity and potency for their intended targets, thereby minimizing off-target effects.

-

Computational Drug Design: Leveraging in silico tools, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, to rationally design new pyrazole derivatives and accelerate the discovery pipeline.[2][16]

The continued exploration of this versatile heterocyclic system promises to yield new and improved therapeutic agents for a wide range of human diseases.

References

-

Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]

-

Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net. [Link]

-

Celecoxib - Wikipedia. (n.d.). Wikipedia. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). PMC - NIH. [Link]

-

"Review on Biological Activities of Pyrazole Derivatives". (2024). Journal of Chemical Health Risks. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

-

Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx. [Link]

-

Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]

-

In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). MDPI. [Link]

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2024). Preprints.org. [Link]

-

The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents. (2018). PubMed. [Link]

-

"Review on Biological Activities of Pyrazole Derivatives". (2024). Journal of Chemical Health Risks. [Link]

-

What is the mechanism of Celecoxib?. (2024). Patsnap Synapse. [Link]

-

Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423. (1998). PubMed. [Link]

-

Pyrazole as an anti-inflammatory scaffold. (2022). International journal of health sciences. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PubMed. [Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2013). PMC - NIH. [Link]

-

IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. (2017). Slideshare. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PMC. [Link]

-

Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. (2021). PubMed. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central. [Link]

-

In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (2021). SciELO. [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]

-

(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. [Link]

-

Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. (n.d.). MDPI. [Link]

-

A Review on Pyrazole Derivatives Used in the Treatment of Rheumatoid Arthritis: Recent Advancement and Drug Development. (2022). PubMed. [Link]

-

EVALUATION OF ANTI-INFLAMMATORY ACTIVITY THROUGH IN VITRO AND IN VIVO MODELS. (2025). n.d. [Link]

-

In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). ResearchGate. [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]

-

Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (2011). MDPI. [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2019). NIH. [Link]

-

In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005). PubMed. [Link]

-

Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2012). MDPI. [Link]

-

Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2018). n.d. [Link]

-

Pharmacological Activity of Pyrazole Derivatives... : Neuroimmunomodulation. (2021). Ovid. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). OUCI. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). PMC - NIH. [Link]

-

Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. [Link]

-

Anticonvulsant effect of compounds 7 (a–h). (n.d.). ResearchGate. [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). n.d. [Link]

-

Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. (2021). ResearchGate. [Link]

-

New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). n.d. [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. Celecoxib - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. One moment, please... [jchr.org]

- 10. researchgate.net [researchgate.net]

- 11. jchr.org [jchr.org]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. sciencescholar.us [sciencescholar.us]

- 17. ClinPGx [clinpgx.org]

- 18. mdpi.com [mdpi.com]

- 19. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]

- 20. scielo.br [scielo.br]

- 21. ijpsjournal.com [ijpsjournal.com]

- 22. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. noblelifesci.com [noblelifesci.com]

- 28. mdpi.com [mdpi.com]

- 29. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 31. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. ovid.com [ovid.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine

Introduction

(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring their purity and identity in drug development pipelines. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this molecule, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a senior application scientist, the following sections will not only present the data but also delve into the causality behind the experimental choices and the logic of spectral interpretation.

Molecular Structure and Synthesis Context

A plausible synthetic route to this compound is informative for anticipating potential impurities that may be observed in the spectra. A common strategy for the synthesis of 4-aminomethyl-pyrazoles involves a two-step process:

-

Formylation of the pyrazole core: The Vilsmeier-Haack reaction is a well-established method for introducing a formyl group (-CHO) at the electron-rich C4 position of the pyrazole ring.[1][2][3][4] This reaction typically employs phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

-

Reductive amination: The resulting pyrazole-4-carbaldehyde can then be converted to the desired primary amine. A common method is the reduction of a nitrile intermediate. The aldehyde can be converted to an oxime, then dehydrated to the nitrile, which is subsequently reduced to the amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[5][6][7][8][9]

Potential impurities could therefore include unreacted starting materials (e.g., 1-ethyl-3,5-dimethyl-1H-pyrazole), the intermediate aldehyde or nitrile, or byproducts from the reduction step.

Caption: Plausible synthetic pathway to the target compound.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.[10][11][12][13] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized below. Predictions were generated using online tools that employ machine learning and database comparisons.[14][15][16][17][18]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.95 | Quartet (q) | 2H | -CH₂- (ethyl) |

| ~3.58 | Singlet (s) | 2H | -CH₂- (methylamine) |

| ~2.25 | Singlet (s) | 3H | -CH₃ (pyrazole C5) |

| ~2.20 | Singlet (s) | 3H | -CH₃ (pyrazole C3) |

| ~1.60 | Broad singlet | 2H | -NH₂ (amine) |

| ~1.35 | Triplet (t) | 3H | -CH₃ (ethyl) |

Interpretation and Rationale

-

Ethyl Group: The quartet at ~3.95 ppm is characteristic of a methylene group (-CH₂) adjacent to a methyl group (-CH₃). The N+1 rule predicts a quartet (3+1=4). The corresponding triplet at ~1.35 ppm is due to the methyl protons being split by the adjacent methylene group (2+1=3).

-

Methylamine Group: The singlet at ~3.58 ppm is assigned to the methylene protons of the methylamine moiety. These protons are chemically equivalent and have no adjacent protons to couple with, hence they appear as a singlet.

-

Pyrazole Methyl Groups: The two singlets at ~2.25 and ~2.20 ppm are assigned to the two methyl groups on the pyrazole ring. Their distinct chemical shifts are due to the slightly different electronic environments at the C3 and C5 positions.

-

Amine Protons: The broad singlet at ~1.60 ppm is characteristic of amine protons. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water in the solvent.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule. Predictions were generated using established online algorithms.[19][20][21]

| Chemical Shift (ppm) | Assignment |

| ~148.5 | C5 (pyrazole) |

| ~140.0 | C3 (pyrazole) |

| ~115.0 | C4 (pyrazole) |

| ~45.0 | -CH₂- (ethyl) |

| ~38.0 | -CH₂- (methylamine) |

| ~15.0 | -CH₃ (ethyl) |

| ~12.0 | -CH₃ (pyrazole C5) |

| ~10.0 | -CH₃ (pyrazole C3) |

Interpretation and Rationale

-

Pyrazole Carbons: The signals in the aromatic region (~115-150 ppm) are assigned to the carbons of the pyrazole ring. The quaternary carbons C3 and C5 are downfield due to their attachment to nitrogen atoms, while C4 is more upfield.

-

Aliphatic Carbons: The signals in the upfield region (~10-45 ppm) correspond to the aliphatic carbons of the ethyl and methylamine substituents.

Caption: Predicted NMR assignments for the target molecule.

Experimental Protocol for NMR Spectroscopy

A self-validating NMR experiment requires careful sample preparation and instrument setup.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).

-

Filter the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans will be required to achieve a good signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is an excellent technique for identifying the presence of specific functional groups.[10][11]

Predicted IR Data

The predicted IR spectrum of this compound shows characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium | N-H stretching (primary amine) |

| 2970-2850 | Strong | C-H stretching (aliphatic) |

| ~1600 | Medium | N-H bending (scissoring) |

| ~1550 | Strong | C=N and C=C stretching (pyrazole ring) |

| ~1460 | Medium | C-H bending (CH₂ and CH₃) |

| ~1100 | Strong | C-N stretching |

Interpretation and Rationale

-

N-H Vibrations: The medium intensity bands in the 3400-3300 cm⁻¹ region are characteristic of the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group. The bending vibration (scissoring) is expected around 1600 cm⁻¹.

-

C-H Vibrations: The strong absorptions between 2970 and 2850 cm⁻¹ are due to the stretching of the C-H bonds in the ethyl and methyl groups.

-

Pyrazole Ring: The strong absorption around 1550 cm⁻¹ is attributed to the stretching vibrations of the C=N and C=C bonds within the pyrazole ring.

-

C-N Stretching: A strong band around 1100 cm⁻¹ is expected for the C-N stretching vibration of the aminomethyl group.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

For a solid sample, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a transparent disk.[27][28][29][30][31]

-

Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, which requires minimal sample preparation. The solid or liquid sample is placed directly onto the ATR crystal.

-

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded.

-

The sample is placed in the IR beam path, and the spectrum is acquired.

-

The background is automatically subtracted from the sample spectrum to yield the final IR spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10] It provides information about the molecular weight and the elemental composition of a compound, as well as structural information from its fragmentation pattern.

Predicted Mass Spectrum Data

The predicted electron ionization (EI) mass spectrum of this compound is expected to show the following key features. Predictions are based on common fragmentation pathways for similar compounds.[32][33][34][35][36]

-

Molecular Ion (M⁺): m/z = 167.14

-

Key Fragments:

-

m/z = 152 ([M-CH₃]⁺): Loss of a methyl group.

-

m/z = 138 ([M-C₂H₅]⁺): Loss of an ethyl group.

-

m/z = 124: Cleavage of the aminomethyl group.

-

Interpretation and Rationale

The molecular ion peak at m/z 167.14 corresponds to the molecular weight of the compound. The fragmentation pattern is consistent with the proposed structure. The loss of methyl and ethyl groups are common fragmentation pathways for alkyl-substituted compounds. The fragment at m/z 124 likely results from the cleavage of the C-C bond between the pyrazole ring and the methylamine group.

Caption: Predicted fragmentation pathway in mass spectrometry.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this volatile compound.[37][38][39][40][41]

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

-

Instrument Setup:

-

The GC is equipped with a suitable capillary column (e.g., a nonpolar DB-5 column).

-

The GC oven temperature program is set to separate the components of the sample mixture.

-

The mass spectrometer is set to scan a relevant mass range (e.g., m/z 40-400).

-

-

Data Acquisition:

-

A small volume of the sample solution (typically 1 µL) is injected into the GC.

-

The separated components elute from the GC column and enter the mass spectrometer, where they are ionized and detected.

-

Conclusion

The combination of NMR, IR, and mass spectrometry provides a comprehensive and self-validating system for the structural elucidation of this compound. While experimental data is currently unavailable, the predicted spectra, based on established principles and computational models, strongly support the proposed structure. This guide outlines the expected spectroscopic features and provides robust, field-proven protocols for their acquisition and interpretation, serving as a valuable resource for researchers in drug discovery and chemical synthesis.

References

-

ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved from [Link]

-

ACS Publications. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry. Retrieved from [Link]

-

Emerald Cloud Lab. (2022). ExperimentGCMS Documentation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

-

Study Mind. (n.d.). Amines - Nitriles (A-Level Chemistry). Retrieved from [Link]

-

Go up. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

The-Signal.com. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

-

Calistry. (n.d.). Mass Spectroscopy Fragment Finder Calculator. Retrieved from [Link]

-

Bibliomed. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin. Retrieved from [Link]

-

NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

-

R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]

-

ScienceDirect. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Tetrahedron Letters. Retrieved from [Link]

-

UWPR. (n.d.). Data Analysis Tools. Retrieved from [Link]

-

ISIC-EPFL. (n.d.). Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox. Retrieved from [Link]

-

PROSPRE. (n.d.). 1 H NMR Predictor. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

NanoValid. (2016). Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. Retrieved from [Link]

-

Truman ChemLab. (2002). GAS CHROMATOGRAPHY / MASS SPECTROMETRY. Retrieved from [Link]

-

MDPI. (2020). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank. Retrieved from [Link]

-

AZoM. (2019). The Ideal Samples for Analyzing Using Infrared Spectroscopy. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

-

University of Wisconsin-Eau Claire. (n.d.). 4406 GC-MS procedure and background. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Predictor. Retrieved from [Link]

-

Scribd. (n.d.). IR Sample Preparation Techniques. Retrieved from [Link]

-

GGC. (n.d.). Standard Operating Procedure H-NMR. Retrieved from [Link]

-

University of Massachusetts Boston. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

-

Health, Safety and Environment Office, The Chinese University of Hong Kong. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). How to prepare IR samples?. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

CASPRE. (n.d.). 13 C NMR Predictor. Retrieved from [Link]

-

Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

-

YouTube. (2022). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. Retrieved from [Link]

-

SlideShare. (n.d.). IR and NMR spectroscopy. Retrieved from [Link]

-

NMRium. (n.d.). Predict - NMRium demo. Retrieved from [Link]

-

ResearchGate. (2020). Is there any free software that can facilitate the prediction of the fragmentation acquired from the mass spectroscopy?. Retrieved from [Link]

-

Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction?. Retrieved from [Link]

-

Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. [PDF] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 6. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 7. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 8. studymind.co.uk [studymind.co.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 11. IR and NMR spectroscopy | PPTX [slideshare.net]

- 12. NMR Spectroscopy [www2.chemistry.msu.edu]

- 13. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]

- 14. Simulate and predict NMR spectra [nmrdb.org]

- 15. PROSPRE [prospre.ca]

- 16. Visualizer loader [nmrdb.org]

- 17. youtube.com [youtube.com]

- 18. app.nmrium.com [app.nmrium.com]

- 19. Visualizer loader [nmrdb.org]

- 20. CASPRE [caspre.ca]

- 21. researchgate.net [researchgate.net]

- 22. hseo.hkust.edu.hk [hseo.hkust.edu.hk]

- 23. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 24. r-nmr.eu [r-nmr.eu]

- 25. materialneutral.info [materialneutral.info]

- 26. commons.ggc.edu [commons.ggc.edu]

- 27. eng.uc.edu [eng.uc.edu]

- 28. drawellanalytical.com [drawellanalytical.com]

- 29. azom.com [azom.com]

- 30. scribd.com [scribd.com]

- 31. researchgate.net [researchgate.net]

- 32. acdlabs.com [acdlabs.com]

- 33. Mass Spectroscopy Fragment Finder Calculator | Calistry [calistry.org]

- 34. UWPR [proteomicsresource.washington.edu]

- 35. Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox [ms.epfl.ch]

- 36. researchgate.net [researchgate.net]

- 37. emeraldcloudlab.com [emeraldcloudlab.com]

- 38. uoguelph.ca [uoguelph.ca]

- 39. memphis.edu [memphis.edu]

- 40. chem.libretexts.org [chem.libretexts.org]

- 41. chemlab.truman.edu [chemlab.truman.edu]

An In-depth Technical Guide to (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine Derivatives: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine derivatives, a class of compounds with significant potential in medicinal chemistry. We will delve into the synthesis of the core scaffold, explore structure-activity relationships, and discuss potential therapeutic applications based on the well-established biological activities of the broader pyrazole family.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of numerous therapeutic agents.[1] Its prevalence in FDA-approved drugs highlights its importance as a "privileged scaffold."[2] Pyrazole-containing molecules exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The metabolic stability and versatile synthetic accessibility of the pyrazole nucleus make it an attractive starting point for the design of novel drug candidates.[2]

The specific substitution pattern of this compound offers a unique combination of features. The N-ethyl group can influence pharmacokinetic properties, while the 3,5-dimethyl substitution pattern is a common feature in many biologically active pyrazoles. The 4-methylamine moiety provides a key handle for further derivatization, allowing for the exploration of a wide chemical space to optimize biological activity and selectivity.

Synthesis of the this compound Core

The synthesis of the this compound core can be achieved through a straightforward and efficient multi-step process. The key steps involve the construction of the substituted pyrazole ring, followed by functionalization at the 4-position.

Synthesis of the Precursor: 1-ethyl-3,5-dimethyl-1H-pyrazole

The initial step is the synthesis of the N-ethylated pyrazole ring. This is typically achieved through the condensation of a 1,3-dicarbonyl compound, such as acetylacetone, with ethylhydrazine.

Experimental Protocol:

-

To a solution of ethylhydrazine oxalate (1.0 eq) in a suitable solvent such as ethanol, add a base (e.g., sodium ethoxide, 2.0 eq) and stir for 30 minutes at room temperature.

-

Add acetylacetone (1.0 eq) dropwise to the reaction mixture.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure 1-ethyl-3,5-dimethyl-1H-pyrazole.

Formylation of the Pyrazole Ring: The Vilsmeier-Haack Reaction

The introduction of a formyl group at the 4-position of the pyrazole ring is a critical step and is efficiently accomplished using the Vilsmeier-Haack reaction.[3][4][5][6] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF).[3][6]

Experimental Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool a solution of DMF (3.0 eq) in a suitable solvent like dichloromethane (DCM) to 0 °C.

-

Slowly add POCl₃ (1.5 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 1-ethyl-3,5-dimethyl-1H-pyrazole (1.0 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde.[7]

Reductive Amination to Yield the Final Core Structure

The final step is the conversion of the aldehyde to the desired methylamine derivative via reductive amination.[8][9] This can be achieved in a one-pot reaction using methylamine and a suitable reducing agent.

Experimental Protocol:

-

Dissolve 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

-

Add a solution of methylamine (1.2 eq, e.g., as a solution in methanol or as methylamine hydrochloride with a base like triethylamine).

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

-

Continue stirring at room temperature for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

-

Purify by column chromatography to obtain this compound.

Synthesis Workflow Diagram:

Caption: Logical workflow for SAR studies of the pyrazole derivatives.

Data Summary

The following table summarizes the key chemical information for the core compound and its immediate precursor.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |

| 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | C₈H₁₂N₂O | 152.19 | 3157461 |

| This compound | C₉H₁₇N₃ | 167.25 | 7022224 |

Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Future research should focus on the synthesis and biological evaluation of a diverse library of derivatives to fully elucidate the structure-activity relationships for various biological targets. In particular, screening against a broad panel of kinases is a logical next step, given the established success of pyrazole-based kinase inhibitors. Further investigation into the pharmacokinetic and toxicological profiles of lead compounds will be crucial for their advancement into preclinical and clinical development.

References

-

Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.). Retrieved from [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved from [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (n.d.). PMC. Retrieved from [Link]

-

SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. (n.d.). INEOS OPEN. Retrieved from [Link]

-

Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (n.d.). PubMed Central. Retrieved from [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Retrieved from [Link]

-

Vilsmeier-Haack formylation of 1H-pyrazoles. (n.d.). ResearchGate. Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. (n.d.). PubMed. Retrieved from [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

- Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. (n.d.). Google Patents.

- Pyrazole compounds for treatment of neurodegenerative disorders. (n.d.). Google Patents.

-

Design, Synthesis, and Biological Evaluation of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole Derivatives as Novel Androgen Receptor Antagonists. (n.d.). PubMed. Retrieved from [Link]

- Phenylpyrazole derivatives. (n.d.). Google Patents.

-

Vilsmeier-Haack Reaction. (2021, June 19). YouTube. Retrieved from [Link]

- 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents. (n.d.). Google Patents.

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors. (n.d.). PubMed. Retrieved from [Link]

- Pyrrole and pyrazole derivatives as potentiators of glutamate receptors. (n.d.). Google Patents.

-

Novel 3-amino-pyrrolo[3,4-c]pyrazole-5(1h, 4h, 6h) carbaldehyde derivatives. (n.d.). PubChem. Retrieved from [Link]

-

SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (n.d.). TSI Journals. Retrieved from [Link]

-

Ethyl 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate. (n.d.). Retrieved from [Link]

-

1-ethyl-3,5-dimethyl-1h-pyrazole-4-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]

-

Mechanochemical and Aging-Based Reductive Amination with Chitosan and Aldehydes Affords. (n.d.). ChemRxiv. Retrieved from [Link]

-

1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde. (n.d.). PMC. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. ijpcbs.com [ijpcbs.com]

- 6. m.youtube.com [m.youtube.com]

- 7. PubChemLite - 1-ethyl-3,5-dimethyl-1h-pyrazole-4-carbaldehyde (C8H12N2O) [pubchemlite.lcsb.uni.lu]

- 8. ineosopen.org [ineosopen.org]

- 9. chemrxiv.org [chemrxiv.org]

Potential therapeutic targets of (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine

An In-depth Technical Guide to the Potential Therapeutic Targets of (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine

Abstract

The pyrazole scaffold is a privileged pharmacophore, forming the core of numerous approved drugs and clinical candidates across a wide range of therapeutic areas. Its unique electronic properties and synthetic tractability have made it a cornerstone in modern medicinal chemistry. This whitepaper provides an in-depth analysis of the novel compound, this compound, to elucidate its potential therapeutic targets. By dissecting its structure and drawing parallels with well-characterized pyrazole-containing drugs, we present a series of data-driven hypotheses on its mechanism of action. This guide is intended for researchers, scientists, and drug development professionals, offering a strategic roadmap for the initial stages of target identification and validation for this promising molecule. We will explore potential interactions with key enzyme families and receptor systems, supported by detailed experimental protocols and workflow visualizations to empower further investigation.

Introduction: The Pyrazole Scaffold and a Structure-Based Rationale

The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is a key feature in a variety of clinically successful drugs, including the anti-inflammatory agent celecoxib, the anxiolytic sildenafil, and several kinase inhibitors used in oncology. The versatility of the pyrazole scaffold stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, with biological targets.

The specific compound of interest, this compound, possesses several key structural features that guide our investigation into its potential therapeutic targets:

-

1-Ethyl-3,5-dimethyl-1H-pyrazole Core: This substituted pyrazole ring provides a rigid scaffold. The N-ethyl group and the two methyl groups at positions 3 and 5 contribute to the molecule's lipophilicity and steric profile, which will significantly influence its binding to target proteins.

-

4-Methylamine Substituent: The primary amine group at the 4-position is a critical functional group. It can act as a hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions with negatively charged amino acid residues (e.g., aspartate, glutamate) in a binding pocket.

Based on these structural attributes and the known pharmacology of analogous compounds, we will explore three primary, plausible target classes: Cyclooxygenase (COX) enzymes , Protein Kinases , and Monoamine Oxidase (MAO) enzymes .

Potential Target Class 1: Cyclooxygenase (COX) Enzymes

Scientific Rationale